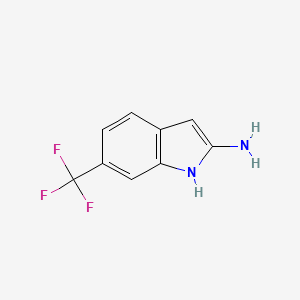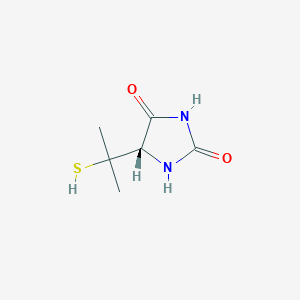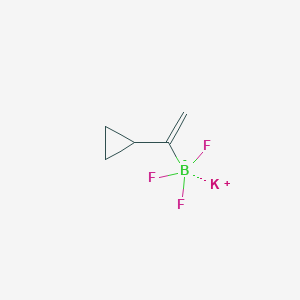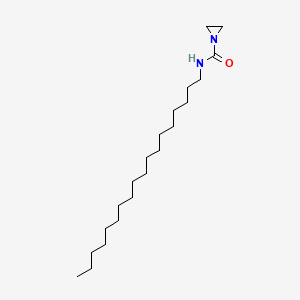
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide is a quaternary ammonium salt with a molecular formula of C13H18BrN. This compound is known for its applications in various fields, including organic synthesis, dye chemistry, and as a precursor for other chemical compounds. Its structure consists of an indole ring substituted with ethyl and methyl groups, making it a versatile compound in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide can be synthesized through the alkylation of 2,3,3-trimethylindolenine with ethyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the purification of the product through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding indoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols.
Major Products:
Oxidation: N-oxides of the indolium compound.
Reduction: Indoline derivatives.
Substitution: Corresponding halide or hydroxide salts.
Applications De Recherche Scientifique
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 2,3,3-Trimethylindolenine
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Uniqueness: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and physical properties. Compared to its analogs, the bromide salt has different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C13H18BrN |
|---|---|
Poids moléculaire |
268.19 g/mol |
Nom IUPAC |
1-ethyl-2,3,3-trimethylindol-1-ium;bromide |
InChI |
InChI=1S/C13H18N.BrH/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
SARCOGVFDGEBPB-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


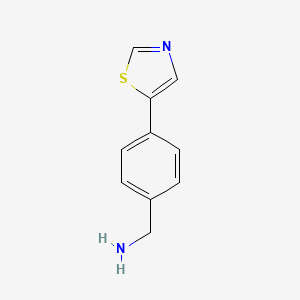
![(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride](/img/structure/B12948142.png)

